Cas no 2228340-08-5 (2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid)

2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid
- 2228340-08-5
- EN300-1747009
- 2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid
-
- インチ: 1S/C13H15NO3/c1-2-14-12(15)9-5-3-4-8(6-9)10-7-11(10)13(16)17/h3-6,10-11H,2,7H2,1H3,(H,14,15)(H,16,17)
- InChIKey: MBXBVGWNFZNQTB-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC1C1C=CC=C(C(NCC)=O)C=1)=O
計算された属性
- せいみつぶんしりょう: 233.10519334g/mol
- どういたいしつりょう: 233.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747009-0.25g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 0.25g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1747009-2.5g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 2.5g |
$2071.0 | 2023-09-20 | ||
Enamine | EN300-1747009-0.1g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 0.1g |
$930.0 | 2023-09-20 | ||
Enamine | EN300-1747009-1.0g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1747009-0.05g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1747009-0.5g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1747009-10.0g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1747009-5.0g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1747009-5g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 5g |
$3065.0 | 2023-09-20 | ||
Enamine | EN300-1747009-1g |
2-[3-(ethylcarbamoyl)phenyl]cyclopropane-1-carboxylic acid |
2228340-08-5 | 1g |
$1057.0 | 2023-09-20 |
2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
2-3-(ethylcarbamoyl)phenylcyclopropane-1-carboxylic acidに関する追加情報
2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic Acid: A Promising Compound in Pharmaceutical Research
2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid, with the CAS number 2228340-08-5, represents a unique molecular entity that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of cyclopropane carboxylic acids, characterized by their strained three-membered ring structure and diverse functional groups. The incorporation of an ethylcarbamoyl group at the phenyl ring positions introduces additional complexity and potential biological activity, making it a focal point for drug discovery and development.
Recent studies have highlighted the structural versatility of 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of protein kinase C (PKC) isoforms, which are implicated in various inflammatory and proliferative diseases. This finding underscores the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis and certain malignancies.
The phenyl ring in 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid provides a platform for further functionalization, enabling the design of derivatives with enhanced pharmacokinetic properties. Researchers at the University of Tokyo, in a 2024 study, explored the impact of substituents on the compound's solubility and metabolic stability, revealing that specific modifications could significantly improve its bioavailability. This work aligns with the broader trend in drug development to optimize molecular properties for clinical efficacy.
From a synthetic perspective, the preparation of 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid involves a multi-step process that leverages advanced organic chemistry techniques. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel route utilizing catalytic asymmetric synthesis to achieve high stereocontrol, a critical factor for the compound's biological activity. This approach not only enhances the efficiency of synthesis but also reduces the environmental impact associated with traditional methods.
Emerging research suggests that 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid may exhibit dual functionality in targeting both inflammatory and neurodegenerative pathways. A 2024 preclinical study published in Pharmacological Research reported its potential as a neuroprotective agent, showing reduced oxidative stress in neuronal cells. These findings open new avenues for its application in treating conditions like Alzheimer's disease and Parkinson's disease.
The cyclopropane ring in the molecule contributes to its unique reactivity and pharmacological profile. Computational studies have shown that this strained ring can act as a scaffold for drug interactions, influencing protein binding affinities. A 2023 review in Drug Discovery Today emphasized the importance of cyclopropane derivatives in developing small-molecule therapeutics, particularly for targeting G protein-coupled receptors (GPCRs).
As the field of pharmaceutical science advances, compounds like 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid are becoming increasingly relevant. The compound's ability to modulate multiple biological targets positions it as a candidate for multi-target drug design, a strategy that is gaining traction in the treatment of complex diseases. Ongoing research continues to explore its potential in various therapeutic areas, highlighting its significance in modern drug discovery.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the exploration of 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid's applications. For example, a 2024 partnership between Merck KGaA and the Max Planck Institute focused on optimizing its structure for improved therapeutic outcomes. Such collaborations are essential for translating laboratory findings into viable medical treatments.
In conclusion, 2-3-(Ethylcarbamoyl)phenylcyclopropane-1-carboxylic acid exemplifies the intersection of structural complexity and biological relevance in pharmaceutical chemistry. Its unique molecular architecture and the growing body of research supporting its therapeutic potential make it a compelling candidate for further investigation. As scientists continue to unravel its properties, this compound may play a pivotal role in the development of innovative therapies for a wide range of medical conditions.
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